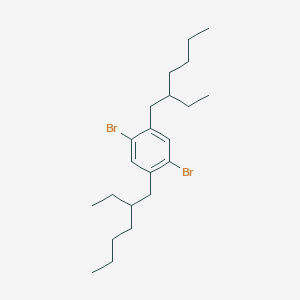

1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene

Description

1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene is a brominated aromatic compound featuring two 2-ethylhexyl alkyl chains at the 2- and 5-positions of the benzene ring. The 2-ethylhexyl substituents are expected to enhance solubility in organic solvents and influence packing via van der Waals interactions, distinguishing it from bromine-rich or oxygen-containing analogs .

Properties

IUPAC Name |

1,4-dibromo-2,5-bis(2-ethylhexyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36Br2/c1-5-9-11-17(7-3)13-19-15-22(24)20(16-21(19)23)14-18(8-4)12-10-6-2/h15-18H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRLAMNZJBTLCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=CC(=C(C=C1Br)CC(CC)CCCC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene can be synthesized through the reaction of 2,5-dibromohydroquinone with 2-ethylhexyl bromide . The reaction typically involves the use of a solvent such as dichloromethane and is carried out under controlled temperature conditions. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents.

Scientific Research Applications

1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

Biology and Medicine: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene involves its interaction with molecular targets and pathways within a system. The bromine atoms and 2-ethylhexyl groups play a crucial role in determining the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Molecular Packing and Interactions

- Brominated Derivatives: 1,4-Dibromo-2,5-bis(bromomethyl)benzene exhibits two polymorphs (I and II). Form I (triclinic, P1̄) and Form II (monoclinic, P2₁/c) both feature Br⋯Br halogen bonds (3.97–4.05 Å) and layered packing stabilized by type II halogen interactions. These interactions dominate over weaker van der Waals forces . 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene derivatives prioritize C–Br⋯π(arene) or C–H⋯Br hydrogen bonds, depending on alkoxy chain length. For example, 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene forms C–Br⋯π interactions, while longer chains (e.g., 3-phenylpropoxy) favor Br⋯Br contacts . Alkyl-Substituted Analogs: The 2-ethylhexyl chains in the target compound likely promote disordered packing due to bulky, branched alkyl groups, contrasting with the ordered halogen or π-interactions in bromomethyl/alkoxy derivatives.

Thermal Stability and Polymorphism

- 1,4-Dibromo-2,5-bis(bromomethyl)benzene :

- Form II (density: 2.513 g/cm³) is thermodynamically stable below 135°C, while Form I (density: 2.453 g/cm³) becomes stable above 135°C, adhering to the "density rule" for enantiotropic systems. Form I has a higher melting point (158.5°C) but lower enthalpy of fusion (27.0 kJ/mol) compared to Form II (155.7°C, 32.1 kJ/mol) .

- Alkoxy Derivatives :

- 1,4-Dibromo-2,5-bis(decyloxy)benzene melts at 72–76°C, significantly lower than bromomethyl analogs, reflecting weaker intermolecular forces in alkyl-dominated systems .

- 1,4-Dibromo-2,5-bis(2-ethylhexyloxy)benzene (synthesized via nucleophilic substitution) may exhibit intermediate thermal behavior due to steric hindrance from branched chains .

Data Tables

Table 1: Structural and Thermal Properties of Selected Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.